![molecular formula C21H18N4O2S B2615158 3-bromo-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide CAS No. 1115898-58-2](/img/structure/B2615158.png)
3-bromo-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide
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Description
3-bromo-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and is known to exhibit potent biological activity. In
Scientific Research Applications
Pharmacodynamic and Pharmacokinetic Properties
Cisapride , a substituted piperidinyl benzamide, is an example of how piperidine derivatives are used as prokinetic agents in gastrointestinal motility disorders. Cisapride's mechanism of action involves the enhancement of acetylcholine release in the myenteric plexus, facilitating or restoring motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Binding Mechanisms
The DNA minor groove binder Hoechst 33258 demonstrates the role of piperazine derivatives in binding to the minor groove of DNA, specifically targeting AT-rich sequences. This highlights the potential of piperidine and its derivatives in studying DNA-protein interactions and as tools in molecular biology for chromosome and nuclear staining (Issar & Kakkar, 2013).
Medicinal Chemistry
Piperazine derivatives are central to the design of compounds targeting D2-like receptors , indicating their importance in developing antipsychotic agents. The study of these compounds helps understand the contributions of pharmacophoric groups to the potency and selectivity of binding affinity at these receptors (Sikazwe et al., 2009).
Synthetic Applications
The synthesis and application of piperidine derivatives in creating N-heterocycles showcase their versatility in organic chemistry. Tert-butanesulfinamide, for example, has been extensively used in asymmetric synthesis, offering pathways to piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutic agents (Philip et al., 2020).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-4-7-16(12-14(13)2)25-11-10-18(26)19(23-25)21-22-20(24-27-21)15-5-8-17(28-3)9-6-15/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUZCAGIPKDYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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